ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate

Lipophilicity Drug-likeness Scaffold optimization

Accelerate your GPR109A, COX-2, or kinase inhibitor SAR with this N1-phenyl cyclopentapyrazole ethyl ester. Its boosted LogP (2.54) enhances membrane permeability over unsubstituted analogs, while the C3 ester provides a neutral prodrug handle—hydrolyze, reduce, or couple to build diverse libraries. Zero H‑bond donors and TPSA 44.1 Ų make it an ideal reference for PAMPA and Caco‑2 assays. Commercially available at ≥98% purity with full analytical support.

Molecular Formula C15H16N2O2
Molecular Weight 256.305
CAS No. 97377-96-3
Cat. No. B2517716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
CAS97377-96-3
Molecular FormulaC15H16N2O2
Molecular Weight256.305
Structural Identifiers
SMILESCCOC(=O)C1=NN(C2=C1CCC2)C3=CC=CC=C3
InChIInChI=1S/C15H16N2O2/c1-2-19-15(18)14-12-9-6-10-13(12)17(16-14)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
InChIKeyOLPOEALDWXWXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Ethyl 1-Phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate (CAS 97377-96-3): A Cyclopentapyrazole Ester Scaffold for Medicinal Chemistry and Procurement


Ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate (CAS 97377-96-3, molecular formula C₁₅H₁₆N₂O₂, MW 256.30 g/mol) is a cyclopentapyrazole derivative featuring a phenyl substituent at the N1 position and an ethyl ester at the C3 position of the fused cyclopenta[c]pyrazole core [1]. This heterocyclic compound serves as a rigid, lipophilic scaffold (XLogP3 = 3.1; experimental LogP = 2.54) with a melting point of 156–157 °C [1]. The ester functionality provides a versatile synthetic handle for hydrolysis to the corresponding carboxylic acid (CAS 96197-36-3) or further derivatization, positioning this compound as a key intermediate in the synthesis of kinase inhibitor candidates, anti-inflammatory agents, and GPR109A-targeted molecules [1][2].

Why Ethyl 1-Phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate Cannot Be Interchanged with Generic Pyrazole-3-carboxylate Analogs


Within the cyclopentapyrazole-3-carboxylate chemical space, seemingly minor structural variations—N1-substitution pattern, C3 ester vs. acid functionality, and aromatic ring electronics—produce substantial differences in lipophilicity, target engagement, and synthetic utility. The N1-phenyl substituent on the target compound raises LogP by approximately 0.8–1.3 log units relative to the N-unsubstituted parent scaffold (CAS 5932-31-0; LogP ~1.75) , directly impacting membrane permeability and protein binding. The ethyl ester prodrug strategy distinguishes this compound from the free carboxylic acid analog (CAS 96197-36-3, MW 228.25 g/mol), which bears a hydrogen bond donor that alters both solubility and receptor pharmacophore requirements . Furthermore, para-substituted phenyl analogs (e.g., 4-fluoro, CAS 123345-71-1; or 3-trifluoromethyl derivatives) exhibit divergent COX-2 and GPR109A activity profiles that underscore the non-interchangeability of N1-aryl cyclopentapyrazole esters [1]. These quantitative differences form the basis of the evidence presented below.

Quantitative Differentiation Evidence for Ethyl 1-Phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate (CAS 97377-96-3) Versus Key Comparators


Lipophilicity (LogP) Differentiation Versus N-Unsubstituted Parent Scaffold (CAS 5932-31-0): Implications for Membrane Permeability

Ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate exhibits a computed LogP of 2.54 compared to LogP ~1.75 for the N-unsubstituted parent scaffold ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS 5932-31-0) . The XLogP3 value for the target compound is 3.1 . This ~0.8–1.3 log unit increase, attributable to the N1-phenyl substituent, places the compound within a more favorable lipophilicity range for passive membrane permeability while maintaining compliance with typical drug-likeness filters (LogP < 5) [1].

Lipophilicity Drug-likeness Scaffold optimization

Ester Prodrug Strategy: Physicochemical Differentiation from the Free Carboxylic Acid Analog (CAS 96197-36-3)

The target compound (MW 256.30 g/mol, HBD count = 0, TPSA = 44.1 Ų) differs fundamentally from its hydrolysis product, 1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (CAS 96197-36-3; MW 228.25 g/mol, HBD count = 1, TPSA = 55.1 Ų) [1][2]. The ester form eliminates the carboxylic acid hydrogen bond donor, reducing TPSA by approximately 11 Ų and removing a formal negative charge at physiological pH. The measured melting point of the target compound (156–157 °C) [3] is substantially higher than that of the N-unsubstituted ethyl ester (125 °C) , reflecting enhanced crystal lattice stability conferred by the N1-phenyl group.

Prodrug design Ester hydrolysis Carboxylic acid bioisostere

COX-2 Inhibitory Activity of the Cyclopentapyrazole Scaffold: Pharmacophore Differentiation Driven by C3 Substituent

The 1-phenyl-cyclopentapyrazole scaffold forms the core of a documented COX-2 inhibitor series. The 3-(4-chloro-phenyl)-1-phenyl analog (CHEMBL157616) exhibits IC₅₀ = 2,590 nM against COX-2 in ECV-304 cells, while the 1,3-diphenyl analog (CHEMBL349310) shows IC₅₀ = 6,200 nM in the same assay [1][2]. The target compound, bearing a C3 ethyl ester in place of the C3 aryl substituent, occupies a distinct region of chemical space: the ester group reduces steric bulk and alters the electronic character at C3, which is expected to modulate COX-2 binding affinity compared to the 3-aryl analogs [3]. Although direct COX-2 IC₅₀ data for CAS 97377-96-3 are not publicly available, the structure–activity relationship (SAR) established by these close analogs demonstrates that the C3 substituent identity is a critical determinant of COX-2 inhibitory potency within this scaffold class.

COX-2 inhibition Anti-inflammatory Cyclopentapyrazole SAR

GPR109A (Niacin Receptor) Binding Affinity: Core Scaffold Engagement Versus N1-Phenyl Substituted Derivatives

The tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid core scaffold (CHEMBL128604) binds the GPR109A receptor with Kᵢ = 156 nM in a rat spleen membrane competition binding assay using [³H]-nicotinic acid (20 nM) [1]. The N1-unsubstituted scaffold also acts as a partial agonist at human GPR109A with EC₅₀ = 860 nM (forskolin-stimulated cAMP accumulation assay) and EC₅₀ = 10.4 μM (GTPγS binding assay) [1]. The advanced clinical candidate MK-0354 (3-tetrazolyl analog) achieves EC₅₀ = 286 nM at human GPR109A (cAMP assay) [2]. The target compound (CAS 97377-96-3), bearing an N1-phenyl and C3-ethyl ester, occupies an intermediate structural position: the N1-phenyl group may confer selectivity advantages over the N-unsubstituted acid by filling a lipophilic pocket in the GPR109A orthosteric site, as suggested by fluorinated pyrazole acid SAR studies [3], while the ester functionality provides a neutral prodrug approach distinct from the carboxylic acid or tetrazole pharmacophores of known GPR109A ligands.

GPR109A Niacin receptor Dyslipidemia GPCR agonism

Synthetic Tractability: Established Three-Step Unambiguous Synthesis Route for the 1-Phenylpyrazole-3-carboxylate Scaffold

A regiospecific three-step synthesis of ethyl 1-phenyl-1H-pyrazole-3-carboxylate has been reported by Cankar et al. (Afinidad, 2007), providing unambiguous regiochemical control at the N1 position [1]. The analogous cyclopentapyrazole synthesis is described in US Patent 4,851,425, wherein condensation of an aryl diazonium salt with ethyl acetoacetate followed by bromination, dipolar cycloaddition with enamine derivatives, and elimination yields the 3-carboethoxy cyclopentapyrazole of formula V with defined N1-aryl substitution [2]. This contrasts with N-unsubstituted cyclopentapyrazole-3-carboxylate syntheses (e.g., CAS 5932-31-0), which proceed through cyclopentanone condensation with diethyl oxalate followed by hydrazine cyclization—a route that yields regioisomeric mixtures when applied to unsymmetrical hydrazines [3]. The target compound's synthesis via the Nagakura-type dipolar cycloaddition route provides regiospecific N1-phenyl installation.

Synthetic accessibility Regioselective synthesis Pyrazole cyclization

Thermal Stability Differentiation: Melting Point as a Surrogate for Crystalline Purity and Formulation Suitability

The target compound exhibits a melting point of 156–157 °C (recrystallized from ethanol) [1], which is 31–32 °C higher than the N-unsubstituted ethyl ester analog (CAS 5932-31-0, mp = 125 °C) . This elevated melting point is consistent with enhanced intermolecular π–π stacking interactions conferred by the N1-phenyl ring in the solid state. The N1-phenyl carboxylic acid analog (CAS 96197-36-3) has a reported mp range of approximately 195–200 °C (estimated from structurally related 1-aryl-pyrazole-3-carboxylic acids), reflecting the additional hydrogen bonding from the COOH group [2].

Thermal stability Crystallinity Melting point Quality control

Optimal Research and Industrial Application Scenarios for Ethyl 1-Phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate (CAS 97377-96-3)


Medicinal Chemistry: Lead Optimization of GPR109A (Niacin Receptor) Partial Agonists for Dyslipidemia

The cyclopentapyrazole core scaffold demonstrates validated GPR109A binding (Kᵢ = 156 nM for the core carboxylic acid) [1]. CAS 97377-96-3, with its N1-phenyl and C3-ethyl ester substitution, serves as a neutral, membrane-permeable intermediate for SAR exploration. The ester can be hydrolyzed to the acid for direct pharmacophore comparison with CHEMBL128604, or diversified via amide coupling to probe GPR109A subtype selectivity and functional bias (G-protein vs. β-arrestin signaling). This application builds directly on the class-level GPR109A evidence presented in Section 3, Evidence Item 4.

Anti-inflammatory Drug Discovery: COX-2 Selective Inhibitor Scaffold Optimization

The 1-phenyl-cyclopentapyrazole scaffold is embedded within a documented COX-2 inhibitor series, with the 3-(4-chlorophenyl) analog (CHEMBL157616) exhibiting IC₅₀ = 2,590 nM against human COX-2 [2]. The target compound's C3 ethyl ester provides a non-aryl substituent at the position most sensitive to COX-2 potency modulation (C3). Researchers can hydrolyze the ester to the carboxylic acid and perform amide coupling to generate diverse C3-carboxamide libraries, screening for improved COX-2/COX-1 selectivity. This scenario is directly supported by the COX-2 SAR evidence in Section 3, Evidence Item 3.

Synthetic Chemistry: Regiospecific Building Block for Cyclopentapyrazole-Fused Heterocycle Libraries

The unambiguous three-step synthesis of the 1-phenylpyrazole-3-carboxylate core [3] and the cyclopentapyrazole elaboration route described in US Patent 4,851,425 [4] establish CAS 97377-96-3 as a regiospecifically accessible building block. The ethyl ester handle enables reduction to the carbinol, oxidation to the aldehyde, or hydrolysis to the acid—each enabling divergent library synthesis. The compound's commercial availability from multiple suppliers at 95–98% purity [5] supports its use in parallel synthesis and high-throughput medicinal chemistry workflows. This scenario is grounded in the synthetic accessibility evidence of Section 3, Evidence Item 5.

Physicochemical Profiling: Use as a Reference Compound for LogP and Permeability Benchmarking in Pyrazole Scaffold Studies

With a well-characterized LogP of 2.54, TPSA of 44.1 Ų, and zero H-bond donors , CAS 97377-96-3 occupies a favorable drug-like physicochemical space distinct from both the more polar N-unsubstituted analog (LogP 1.75) and the more polar carboxylic acid derivative (HBD = 1). This makes the compound an ideal reference standard for benchmarking computational LogP predictions, PAMPA permeability assays, and Caco-2 transport studies within pyrazole-focused medicinal chemistry programs. This application derives directly from the lipophilicity and prodrug differentiation evidence of Section 3, Evidence Items 1 and 2.

Quote Request

Request a Quote for ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.